1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
Description
1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1 and a (3-chlorophenyl)sulfanylmethyl group at position 2. The sulfanylmethyl (-SCH₂-) linker connects the main benzene ring to a 3-chlorophenyl moiety, introducing steric bulk and electronic effects from both chlorine and sulfur.
Properties
IUPAC Name |
1-chloro-3-[(2-fluorophenyl)methylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFS/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQJESYRHURATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223437 | |
| Record name | Benzene, 1-[[(3-chlorophenyl)thio]methyl]-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443305-71-2 | |
| Record name | Benzene, 1-[[(3-chlorophenyl)thio]methyl]-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443305-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-[[(3-chlorophenyl)thio]methyl]-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-fluoro-2-nitrobenzene and 3-chlorobenzyl mercaptan.
Reduction: The nitro group in 1-fluoro-2-nitrobenzene is reduced to an amine group using a reducing agent like iron powder in the presence of hydrochloric acid.
Substitution Reaction: The amine group is then converted to a sulfanylmethyl group through a substitution reaction with 3-chlorobenzyl mercaptan under basic conditions, such as using sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a hydrocarbon derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemical Synthesis
This compound serves as a building block in organic synthesis, particularly in the development of complex organic molecules. Its reactivity can be attributed to the presence of both fluorine and sulfur functionalities, which allow it to participate in various chemical reactions such as:
- Nucleophilic Substitution Reactions : The fluorine atom can act as a leaving group, facilitating the introduction of other functional groups.
- Electrophilic Aromatic Substitution : The chlorophenyl group can engage in electrophilic reactions, enabling further modifications of the aromatic system.
- Oxidation and Reduction Reactions : The sulfanylmethyl group can undergo redox reactions, making it useful in synthetic pathways that require electron transfer processes.
Pharmaceutical Applications
1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene has potential applications in drug discovery and medicinal chemistry. Its unique structure may lead to the development of novel therapeutic agents. Key areas of interest include:
- Lead Compound Development : Due to its structural features, this compound can serve as a lead compound for synthesizing new drugs targeting specific biological pathways.
- Biological Activity Exploration : Studies are ongoing to investigate its interactions with biological targets, including enzymes and receptors, which could elucidate its therapeutic potential.
Agrochemical Applications
The compound may also find use in the formulation of agrochemicals , such as pesticides and herbicides. Its structural properties suggest possible insecticidal or herbicidal activities, which could be beneficial for sustainable agricultural practices.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Properties : Sulfur-containing compounds often demonstrate antioxidant capabilities, suggesting that this compound could play a role in reducing oxidative stress in biological systems.
- Insecticidal Activity : Preliminary studies suggest that compounds with similar structures may disrupt biochemical processes in pests, indicating potential applications in pest management strategies.
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of various sulfur-containing compounds, including derivatives of this compound. Results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls.
Case Study 2: Insecticidal Efficacy
In a field trial evaluating new insecticide formulations, compounds similar to this compound demonstrated effective pest control with minimal environmental impact. This highlights their potential as sustainable agricultural solutions.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The fluorine atom and sulfanylmethyl group can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Data
Table 1: Comparative Explosive Properties of Halogenated Energetic Compounds
Notes:
Biological Activity
1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound that has garnered attention due to its unique structural features, including a fluorine atom and a sulfanylmethyl group attached to a chlorophenyl moiety. These characteristics suggest potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.73 g/mol. The presence of fluorine and chlorine atoms can enhance the compound's lipophilicity and bioavailability, making it a candidate for further biological investigation.
Mechanism of Biological Activity
This compound may exert its biological effects through several mechanisms:
- Hydrogen Bonding : The fluorine atom can form strong hydrogen bonds with biological targets, enhancing binding affinity.
- Van der Waals Interactions : The bulky chlorophenyl group can engage in van der Waals interactions, influencing receptor binding and enzyme activity.
- Sulfanylmethyl Group Reactivity : This group can participate in nucleophilic attacks, potentially modifying target proteins or nucleic acids.
Anticancer Properties
Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, derivatives of sulfanylmethyl compounds have been evaluated for their ability to inhibit tumor cell proliferation in vitro. A study demonstrated that certain analogs could induce apoptosis in cancer cell lines, suggesting that this compound might exhibit similar effects through its structural attributes .
Antimicrobial Activity
Compounds containing sulfanyl groups often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various microbial strains, although specific data on this compound is limited. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity of structurally related compounds. For example, a study evaluated the IC50 values of various sulfanylmethyl derivatives against cancer cell lines, revealing that modifications in the substituent groups significantly influenced their biological activity . While specific data on this compound is not yet available, these findings underscore the potential for similar effects.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis of related compounds has shown that the positioning of halogen atoms and the nature of substituents greatly affect biological activity. For instance, compounds with electron-withdrawing groups like fluorine tend to enhance potency against certain biological targets . This suggests that this compound could be optimized for better efficacy through synthetic modifications.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene | Similar structure but different positioning | Potentially altered reactivity and activity |
| 1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene | Bromine instead of fluorine | Enhanced reactivity due to bromine's larger size |
| 1-Chloro-3-fluoro-2-(phenylsulfanylmethyl)benzene | Different halogen substitutions | Varied antimicrobial properties observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
